gibberellin A4 methyl ester

描述

Gibberellin A4 methyl ester is a plant hormone belonging to the gibberellin family. It is a methyl ester derivative of gibberellin A4, which is known for its role in promoting plant growth and development. Gibberellins are diterpenoid acids that play a crucial role in various physiological processes in plants, including stem elongation, seed germination, and flowering.

准备方法

Synthetic Routes and Reaction Conditions

Gibberellin A4 methyl ester can be synthesized through the chemical conversion of gibberellin A13. This process involves oxidative decarboxylation of the C-10 carboxyl group using lead tetraacetate, followed by the formation of a C-4 to C-10 lactone . The resulting product is then treated with diazomethane to form the methyl ester derivative .

Industrial Production Methods

Industrial production of this compound typically involves fermentation using the fungus Gibberella fujikuroi. This method leverages the natural ability of the fungus to produce gibberellins as secondary metabolites. The fermentation process is optimized using various parameters, including the type and concentration of vegetable oils and precursors, to enhance the yield of gibberellin A4 .

化学反应分析

Types of Reactions

Gibberellin A4 methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as lead tetraacetate are used to convert gibberellin A13 to gibberellin A4.

Reduction: Sodium borohydride is often used to reduce specific functional groups in the compound.

Substitution: Diazomethane is used to introduce the methyl ester group into the molecule.

Major Products Formed

The major product formed from these reactions is this compound itself, which is a bioactive form of gibberellin with enhanced stability and solubility compared to its parent compound .

科学研究应用

Plant Growth Regulation

Gibberellin A4 methyl ester is primarily recognized for its role in promoting plant growth. It influences several physiological processes:

- Cell Elongation and Division : Gibberellins, including this compound, are crucial for cell elongation and division in plants. They facilitate processes such as seed germination and flowering, particularly in long-day plants .

- Tissue Culture : In tissue culture applications, this compound is used to enhance the growth of plant tissues and improve the efficiency of propagation techniques. It has been shown to control flowering in strawberries for off-season cropping .

Disease Management

This compound has been implicated in the management of certain plant diseases:

- Pathogen Interaction : Research indicates that gibberellin A4 produced by the fungus Sphaceloma manihoticola, which causes cassava superelongation disease, plays a role in the disease's symptoms. The hormone induces significant internode elongation in infected plants, suggesting a hormonal mechanism behind the disease .

- Bioassays for Pathogenicity : The biological activity of gibberellin A4 can be assessed through bioassays using lettuce seedlings, where increased hypocotyl elongation indicates its presence and activity .

Therapeutic Potential

Recent studies have explored the potential therapeutic applications of this compound:

- Anti-inflammatory Properties : Gibberellins have demonstrated anti-inflammatory activities. For instance, gibberellin A4 can induce specific proteins that may mitigate inflammation in human bronchial epithelial cells . This suggests potential applications in treating inflammatory diseases.

- Cancer Research : Some derivatives of gibberellins exhibit anticancer properties. For example, a related compound showed significant antitumor activity across various human tumor cell lines . This highlights the need for further research into gibberellin derivatives as potential cancer therapies.

Structural Insights

Understanding the molecular structure of this compound aids in elucidating its functional properties:

- Crystal Structure Analysis : X-ray crystallography has provided insights into the molecular arrangement of this compound, revealing structural features that may influence its biological activity . Such studies are crucial for designing more effective derivatives.

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

Case Study 1: Strawberry Cultivation

In a controlled study, this compound was applied to strawberry plants to manipulate flowering times. Results indicated that treated plants exhibited earlier flowering compared to untreated controls, demonstrating its effectiveness in altering phenological traits for off-season production.

Case Study 2: Cassava Superelongation Disease

Research conducted on cassava plants infected with Sphaceloma manihoticola revealed that treatment with purified gibberellin A4 resulted in symptoms similar to those observed during natural infections. This study provided insights into the hormonal role of gibberellins in plant-pathogen interactions.

作用机制

Gibberellin A4 methyl ester exerts its effects by binding to specific receptors in plant cells, leading to the activation of signaling pathways that regulate gene expression. The primary molecular targets are the DELLA proteins, which act as repressors of gibberellin signaling. Upon binding to this compound, the DELLA proteins are degraded, allowing the activation of downstream genes involved in plant growth and development .

相似化合物的比较

Similar Compounds

Gibberellin A1: Another member of the gibberellin family, known for its role in promoting stem elongation and seed germination.

Gibberellin A3 (Gibberellic Acid): Widely used in agriculture for its potent growth-promoting effects.

Gibberellin A7: Similar to gibberellin A4 but with different functional groups that affect its biological activity.

Uniqueness

Gibberellin A4 methyl ester is unique due to its enhanced stability and solubility compared to other gibberellins. Its methyl ester group allows for easier application and absorption in agricultural settings, making it a preferred choice for promoting plant growth and development .

生物活性

Gibberellin A4 methyl ester (MeGA4) is a derivative of gibberellin A4, a plant hormone known for its role in promoting growth and development in plants. This article explores the biological activity of MeGA4, focusing on its effects on plant physiology, biosynthesis pathways, and potential applications in agriculture. The synthesis, structural characteristics, and bioactivity of MeGA4 are also discussed based on diverse research findings.

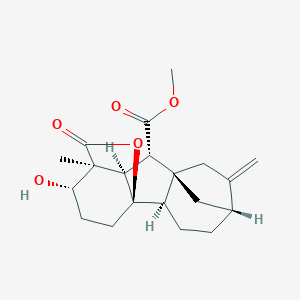

Chemical Structure

The molecular structure of this compound has been characterized through X-ray crystallography, revealing significant features such as a flattened ring A and specific crowding around carbon atoms C(7), C(15), and C(18) . These structural properties influence its biological activity.

Synthesis Methods

MeGA4 can be synthesized from gibberellin A4 through various chemical methods. Notably, enzymatic total synthesis has been explored, emphasizing the conversion of precursors into biologically active gibberellins .

Gibberellins, including MeGA4, function by promoting cell elongation and division. They achieve this by degrading DELLA proteins, which are growth repressors in plants . The action of gibberellins is mediated through specific receptors that trigger downstream signaling pathways leading to enhanced growth.

Effects on Plant Growth

Research indicates that MeGA4 significantly influences plant growth parameters:

- Shoot Elongation : MeGA4 has been shown to promote shoot elongation in various plant species. For instance, studies demonstrated that treatment with MeGA4 resulted in increased internode lengths in cassava plants, comparable to those treated with other gibberellins .

- Seed Germination : Gibberellins are crucial for breaking dormancy in seeds. MeGA4 enhances germination rates by stimulating enzymatic activities that mobilize stored nutrients .

Comparative Bioactivity

A comparative analysis of the biological activity of MeGA4 with other gibberellins shows that while it is effective, its potency may vary depending on the species and developmental stage of the plant. For example, in cucumber hypocotyl assays, MeGA4 exhibited activity approximately one-thirtieth that of GA4 .

Application in Agriculture

- Cassava Growth Enhancement : A study highlighted that cassava plants treated with MeGA4 exhibited significant increases in height and biomass compared to untreated controls. This suggests potential applications for enhancing crop yields .

- Dwarf Plant Rescue : In experiments with dwarf rice varieties, application of MeGA4 resulted in growth increases up to three times compared to controls, demonstrating its effectiveness in promoting growth where natural gibberellin levels are insufficient .

Biosynthetic Pathways

The biosynthetic pathway for gibberellins involves multiple steps catalyzed by specific enzymes. In plants like Gibberella fujikuroi, GA4 is an intermediate product that does not accumulate significantly but plays a critical role in the overall gibberellin biosynthesis pathway .

Data Summary

| Parameter | Gibberellin A4 | This compound (MeGA4) |

|---|---|---|

| Molecular Weight | 346 g/mol | 360 g/mol |

| Biological Activity | High | Moderate (species-dependent) |

| Key Effects | Promotes elongation | Similar effects with lower potency |

| Application | Crop yield enhancement | Effective for dwarf varieties |

属性

IUPAC Name |

methyl (1R,2R,5R,8R,9S,10R,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O5/c1-10-8-19-9-11(10)4-5-12(19)20-7-6-13(21)18(2,17(23)25-20)15(20)14(19)16(22)24-3/h11-15,21H,1,4-9H2,2-3H3/t11-,12-,13+,14-,15-,18-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDTWBSMNXMGIJ-ZTVWUKKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(CCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)OC)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@H](CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)OC)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of gibberellin A4 methyl ester (methyl GA4)?

A1: While a complete spectroscopic data set is not provided in the excerpts, researchers have used nuclear magnetic resonance (NMR) to assign the hydrogen atoms in the A ring of this compound and its derivatives. [, ] This information is critical for understanding the compound's three-dimensional structure and how it might interact with other molecules. X-ray crystallography studies have also been conducted on this compound, revealing a flattened A ring and providing insights into the spatial arrangement of atoms within the molecule. []

Q2: How does the stereochemistry of this compound influence its biological activity?

A2: The stereochemistry of deuterium labeling in this compound plays a crucial role in understanding its biological activity. Researchers used [1β,2β-2H2]this compound, synthesized through catalytic deuteriogenation of gibberellin A7 16,17-epoxide methyl ester, to investigate the stereochemistry of deuterium atoms. [] This information is important because even subtle changes in the spatial arrangement of atoms within a molecule can significantly impact how it interacts with its biological targets and influence its effects.

Q3: Can this compound be chemically modified to alter its biological activity?

A3: Yes, chemical modifications can significantly alter the biological activity of this compound. For example, researchers successfully synthesized 13-alkylated gibberellins, including 13-methyl GA4, from gibberellin A3. [] This involved a key step of substituting a bridgehead sulfonate ester with an alkyl group using organometallic reagents. [] This demonstrates the potential for chemical modifications to create gibberellin analogs with potentially different biological activities.

Q4: How does this compound compare to other gibberellins in terms of its biological activity?

A4: Research indicates that gibberellin analogs, particularly those with modifications at the C-3 position, can exhibit varying effects on plant growth and their interaction with gibberellin 3β-hydroxylases. For instance, 3-methyl GA5 and 2,3-didehydro-3-methyl GA9 showed inhibitory effects on the conversion of GA9 to GA4 by GA 3β-hydroxylases in both Phaseolus vulgaris and Cucurbita maxima. [] In contrast, their C/D-ring-rearranged isomers exhibited different inhibitory patterns depending on the plant species. [] These findings highlight the diverse biological activities of gibberellins and their analogs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。